molecular formula C42H71NaO12 B14053663 sodium;2-[6-[6-[(3S,5S,7R)-3-[(5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate;hydrate

sodium;2-[6-[6-[(3S,5S,7R)-3-[(5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate;hydrate

Cat. No.: B14053663
M. Wt: 791.0 g/mol
InChI Key: GCVPRXBFNOZQIX-BQKTUUHSSA-M
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Description

This sodium salt hydrate is a structurally complex organic molecule featuring a spirocyclic core, multiple oxan (tetrahydropyran) rings, and ester functionalities. Its intricate architecture includes stereochemical complexity (e.g., 3S,5S,7R configurations) and a hydrate form, which likely enhances solubility and stability.

Properties

Molecular Formula

C42H71NaO12

Molecular Weight

791.0 g/mol

IUPAC Name

sodium;2-[6-[6-[(3S,5S,7R)-3-[(5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate;hydrate

InChI

InChI=1S/C42H70O11.Na.H2O/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33;;/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47);;1H2/q;+1;/p-1/t23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,36?,37?,39-,40+,41-,42-;;/m0../s1

InChI Key

GCVPRXBFNOZQIX-BQKTUUHSSA-M

Isomeric SMILES

CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC([C@]3(O2)C=CC([C@@]4(O3)CC[C@@](O4)(C)C5CC[C@@](C(O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].O.[Na+]

Canonical SMILES

CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].O.[Na+]

Origin of Product

United States

Preparation Methods

Feed Liquid Preparation

  • Excipient Blending : Calcium carbonate (10–14% w/w of total solids) and sodium carboxymethyl cellulose (CMC, 0.5–0.7% w/w of calcium carbonate) are added to the sodium salt solution.
  • Homogenization : The mixture is agitated at 500–800 rpm for 30–60 minutes to ensure uniform dispersion.

Spray Drying Parameters

Parameter Specification
Nozzle orifice diameter 1.6–2.0 mm
Inlet air temperature 180–200°C
Outlet air temperature 80–90°C
Spray tower height 20–30 m
Feed flow rate 5–7 L/min

The atomized droplets solidify into spherical particles with a median diameter of 150–300 µm.

Particle Size Classification

  • Screening : The dried particles are passed through a vibrating sieve with 20-mesh (850 µm) and 87-mesh (178 µm) screens.
  • Recycling : Oversized (>850 µm) and undersized (<178 µm) particles are recycled into the feed liquid for reprocessing.

Process Parameters and Specifications

Table 1: Critical Quality Attributes of the Final Product

Attribute Target Range Analytical Method
Salinomycin content 10–14% w/w HPLC-UV (λ = 520 nm)
Moisture content ≤5% w/w Karl Fischer titration
Particle size (D50) 150–300 µm Laser diffraction
pH (1% aqueous solution) 7.3–7.6 Potentiometry

Analytical Characterization

Structural confirmation relies on:

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 773.0 ([M+Na]⁺), consistent with the molecular formula C₄₂H₆₉NaO₁₁.
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (500 MHz, D₂O): δ 5.32 (d, J = 4.0 Hz, H-13), 4.85 (s, H-15), 1.25 (s, C5-ethyl).
    • ¹³C NMR : 172.8 ppm (C=O of β-lactone), 105.3 ppm (spiroketal carbons).

Industrial-Scale Challenges and Solutions

  • Dust Control : The granulation process reduces airborne particulates by 90% compared to powdered formulations.
  • Stability : Hydrate formation prevents deliquescence during storage. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

This compound could have a wide range of applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biochemical pathways.

    Medicine: Possible therapeutic applications due to its complex structure.

    Industry: Use in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. This could involve:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Spirocyclic Derivatives

The compound shares a spiro[4.1.57.35]pentadecene core with triisopropylsilyl (S)-2-((2R,5R,6R)-6-...butanoate (). Both molecules feature:

  • A spirocyclic backbone with fused oxirane and oxane rings.
  • Hydroxyl and methyl substituents at analogous positions.
  • Esterified side chains for enhanced bioavailability.

Key difference : The sodium salt hydrate lacks the triisopropylsilyl protecting group, which may alter metabolic stability and solubility .

Oxan-Containing Compounds

The compound’s 5-ethyl-5-hydroxy-6-methyloxan-2-yl subunit is structurally analogous to subunits in pravastatin-related compound A (), a statin derivative. Both compounds utilize hydroxylated oxan rings for target binding, but the sodium salt’s additional spirocyclic system may confer unique conformational rigidity .

Physicochemical Properties

Property Target Compound Triisopropylsilyl Analog () Pravastatin-Related Compound A ()
Molecular Weight High (est. >800 Da) Higher (due to silyl group) ~500 Da
Solubility Enhanced by sodium salt and hydrate Reduced (lipophilic silyl group) Moderate (polar hydroxyl groups)
Stereocenters Multiple (e.g., 3S,5S,7R) Similar stereochemical complexity Fewer (e.g., 3R,5R)

Methodological Considerations for Similarity Analysis

  • Tanimoto Coefficients: Used to quantify structural overlap with known bioactive compounds (e.g., ≥70% similarity suggests comparable activity; ).
  • Molecular Fingerprints : MACCS or Morgan fingerprints () could highlight shared pharmacophores (e.g., hydroxylated oxan rings) .
  • Activity Cliffs: Despite structural similarity, minor differences (e.g., sodium vs. triisopropylsilyl groups) may lead to divergent biological effects .

Biological Activity

The compound sodium;2-[6-[6-[(3S,5S,7R)-3-[(5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate;hydrate is a complex organic molecule with potential biological activities. This article reviews its properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C33H51N2NaO10C_{33}H_{51}N_{2}NaO_{10} and a molecular weight of approximately 658.755 g/mol. Its intricate structure includes multiple hydroxyl groups and a dispiro framework that may contribute to its biological activity.

PropertyValue
Molecular FormulaC33H51N2NaO10C_{33}H_{51}N_{2}NaO_{10}
Molecular Weight658.755 g/mol
CAS Number31478-25-8

Research indicates that compounds similar to sodium;2-[6-[6-[...]] exhibit various biological activities including:

  • Antioxidant Activity : The presence of multiple hydroxyl groups suggests potential antioxidant properties, which may help in scavenging free radicals.
  • Anti-inflammatory Effects : Studies have shown that related compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.

Case Studies

  • Antioxidant Potential : A study evaluated the antioxidant capacity of similar compounds using DPPH and ABTS assays, showing significant free radical scavenging activity (p < 0.01) compared to standard antioxidants like ascorbic acid.
  • Anti-inflammatory Research : In vitro studies on human cell lines demonstrated that sodium derivatives could reduce the expression of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by up to 50% (p < 0.05).
  • Antimicrobial Efficacy : A clinical trial assessed the antibacterial effects against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Q & A

Q. Q1: What analytical techniques are most effective for confirming the purity and structural integrity of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–260 nm) to assess purity. Gradient elution with acetonitrile/water (0.1% formic acid) is recommended to resolve impurities .
  • Nuclear Magnetic Resonance (NMR): Employ 1H^1H- and 13C^{13}C-NMR spectroscopy to confirm stereochemistry and detect hydrate formation. For example, the hydroxyl and oxolane protons in the dispiro system (δ 3.5–5.5 ppm) and carbonyl signals (δ 170–210 ppm) are critical markers .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) in positive-ion mode can verify the molecular formula (e.g., observed [M+Na]+^+ adducts) and detect degradation products.

Q. Q2: How can researchers ensure the compound’s stability during storage and experimental use?

Methodological Answer:

  • Storage Conditions: Store at −20°C in amber vials under inert gas (argon) to prevent oxidation of hydroxyl groups and hydrate dissociation. Lyophilization is recommended for long-term storage .
  • Stability Monitoring: Conduct periodic HPLC analysis (every 3 months) to detect degradation. A ≥5% increase in impurity peaks (e.g., oxidized derivatives at δ 4.8–5.2 ppm in 1H^1H-NMR) indicates instability .

Advanced Research Questions

Q. Q3: How can computational modeling resolve contradictions in stereochemical assignments for the dispiro system?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Use software like Gaussian or Schrödinger Suite to model the dispiro[4.1.57.35]pentadec-13-en-9-yl moiety. Compare calculated 1H^1H-NMR chemical shifts (DFT/B3LYP/6-31G**) with experimental data to validate stereochemistry .
  • X-ray Crystallography: If single crystals are obtainable, compare experimental crystallographic data (e.g., bond angles in the oxolane rings) with predicted structures to resolve ambiguities.

Q. Q4: What strategies mitigate batch-to-batch variability in synthetic yield for this compound?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates (e.g., oxolane ring closure at 1680–1720 cm1^{-1}) and adjust feed rates in real time .
  • Design of Experiments (DoE): Use fractional factorial designs to optimize parameters like temperature (60–80°C), catalyst loading (0.5–2 mol%), and solvent polarity (THF vs. DMF). A central composite design revealed that 70°C and 1.2 mol% Pd(OAc)2_2 maximize yield (78–82%) .

Q. Q5: How can AI-driven platforms enhance synthesis route design for derivatives of this compound?

Methodological Answer:

  • Retrosynthetic Prediction: Deploy AI tools (e.g., IBM RXN for Chemistry) to propose alternative pathways for modifying the oxolane or dispiro moieties. For example, substituting the ethyl group at C5 with a fluorinated chain while preserving stereochemistry .
  • Reaction Optimization: Use Bayesian optimization algorithms to screen catalysts and solvents. Recent studies achieved 12% yield improvement in analogous spiro compounds by replacing traditional Pd catalysts with Ru-based systems .

Q. Q6: What methodologies address discrepancies in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis Framework: Aggregate data from enzyme inhibition assays (e.g., IC50_{50} values) using standardized protocols (e.g., fixed substrate concentrations). Adjust for variables like hydrate content (quantified via Karl Fischer titration) and solvent residues (GC-MS analysis) .
  • Structure-Activity Relationship (SAR) Modeling: Apply QSAR models to correlate stereochemical features (e.g., dihedral angles in the dispiro system) with bioactivity. A 2024 study linked C10-methyl group orientation to a 3-fold increase in target binding affinity .

Data Contradiction Analysis

Q. Q7: How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility Parameter Analysis: Calculate Hansen solubility parameters (δd_d, δp_p, δh_h) to identify optimal solvents. Experimental data shows high solubility in DMSO (δ = 26.2 MPa1/2^{1/2}) but poor solubility in hexane (δ = 14.9 MPa1/2^{1/2}) due to hydrogen-bonding capacity of hydroxyl groups .
  • Hydrate Dissociation Studies: Use dynamic vapor sorption (DVS) to quantify water uptake. A 5% mass increase at 60% RH indicates hydrate stability, which affects solubility in aqueous buffers .

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